N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide
Description
N-[3-(1,3-Benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide is a heterocyclic compound featuring a benzothiazole moiety fused to a tetrahydrobenzothiophene ring system, with a cyclopropanecarboxamide substituent. However, the provided evidence lacks specific pharmacological or synthetic data for this compound. Structural determination of such molecules typically relies on crystallographic tools like SHELX or OLEX2 , which are widely used for small-molecule refinement and analysis.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2OS2/c22-17(11-9-10-11)21-19-16(12-5-1-3-7-14(12)23-19)18-20-13-6-2-4-8-15(13)24-18/h2,4,6,8,11H,1,3,5,7,9-10H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRTWPBBCMLCFLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(S2)NC(=O)C3CC3)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]cyclopropanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its anti-inflammatory and anticancer properties, as well as its interactions with various biological targets.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula : C29H22N2O2S2
- Molecular Weight : 498.62 g/mol
The structural components include a benzothiazole moiety and a tetrahydro-benzothiophene ring, which are critical for its biological activity. The presence of functional groups such as the methoxy group enhances its solubility and reactivity.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory activity. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the inflammatory response. This inhibition suggests potential applications in treating conditions like arthritis and other inflammatory diseases.
Table 1: Summary of Anti-inflammatory Activity
| Compound | Target Enzyme | Activity |
|---|---|---|
| This compound | COX-1/COX-2 | Inhibition |
Anticancer Activity
The compound's anticancer properties have also been evaluated. Studies show that it can induce apoptosis in cancer cells by activating procaspase-3 to caspase-3. This mechanism was observed in various cancer cell lines, including those over-expressing procaspase-3 (U937) and those without it (MCF-7). The structure–activity relationships (SARs) indicate that the presence of benzothiazole is crucial for its anticancer activity .
Table 2: Anticancer Activity in Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | U937 | 5.2 | Procaspase-3 activation |
| This compound | MCF-7 | 6.6 | Procaspase-3 activation |
The biological activity of this compound involves several mechanisms:
- Inhibition of COX Enzymes : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory mediators.
- Induction of Apoptosis : The activation of procaspase-3 leads to programmed cell death in cancer cells.
Case Studies
Several studies have highlighted the potential therapeutic applications of this compound:
Study 1: Anti-inflammatory Efficacy
A study demonstrated that the compound significantly reduced inflammation in animal models by inhibiting COX enzymes. This suggests its potential utility in treating chronic inflammatory conditions.
Study 2: Anticancer Potential
In vitro assays showed that the compound effectively induced apoptosis in U937 cells with an IC50 value of 5.2 µM. This highlights its selectivity and potency against cancer cells compared to normal cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, based on general heterocyclic chemistry principles, the following comparisons can be hypothesized:
Structural Analogues
Benzothiazole Derivatives: Compounds like 2-arylbenzothiazoles are known for their antitumor and antimicrobial activities. The benzothiazole moiety in the target compound may confer similar bioactivity, but specific data are unavailable in the evidence. Substituents such as the tetrahydrobenzothiophene and cyclopropane groups could enhance metabolic stability compared to simpler benzothiazoles.
Tetrahydrobenzothiophene-Containing Compounds :
- Tetrahydrobenzothiophene derivatives often exhibit improved solubility over fully aromatic systems. This could influence the pharmacokinetic profile of the target compound.
For example, cyclopropane-containing drugs like secalciferol leverage this feature for enhanced stability .
Pharmacopeial Compounds
lists structurally distinct compounds (e.g., hydroperoxypropan-2-yl thiazol derivatives) with ureido and oxazolidinone groups. These differ significantly in functional groups and likely mechanisms of action, limiting direct comparison.
Crystallographic and Computational Tools
For instance, SHELXL’s refinement capabilities could resolve conformational differences between the target compound and its analogues.
Q & A
Q. Table 1: Substituent Impact on Bioactivity
| Substituent (Position) | Observed Activity Trend | Reference |
|---|---|---|
| 4-Chlorophenyl (R1) | Moderate enzyme inhibition | |
| 2,6-Difluorophenyl (R1) | Enhanced antibacterial | |
| Cyclopropane (Core) | Improved metabolic stability |
Advanced: What computational methods predict binding affinity, and how are models validated?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., β-secretase for Alzheimer’s studies). Focus on hydrogen bonds between the carboxamide group and catalytic residues .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
- Validation : Compare docking scores with experimental IC50 values. Use SPR (surface plasmon resonance) to measure real-time binding kinetics .
Basic: What impurities commonly form during synthesis, and how are they removed?
Methodological Answer:
- Common Impurities : Unreacted benzothiazole precursors, dimerized byproducts, or hydrolyzed carboxamide .
- Purification :
- Analytical Monitoring : LC-MS (ESI+) to detect impurities with m/z ±15 Da of the target .
Advanced: How do stereoelectronic effects of the cyclopropane moiety influence pharmacokinetics?
Methodological Answer:
- Stereoelectronic Effects : The cyclopropane’s ring strain enhances electrophilicity, affecting metabolic oxidation. Use:
- In Vivo Studies : Compare plasma half-life of cyclopropane vs. non-cyclopropane analogs in rodent models .
Basic: What in vitro assays are suitable for initial therapeutic evaluation?
Methodological Answer:
- Enzyme Inhibition : Acetylcholinesterase (Alzheimer’s) or β-lactamase (antibacterial) assays with spectrophotometric readouts .
- Cytotoxicity : MTT assay on HEK-293 cells to determine selectivity indices .
- Membrane Permeability : Caco-2 cell monolayers to predict oral bioavailability .
Advanced: How can metabolic stability be enhanced without losing bioactivity?
Methodological Answer:
- Structural Modifications :
- In Vitro Testing : Incubate with liver microsomes (human/rat) to measure half-life improvements .
Basic: How to design control experiments for target interaction specificity?
Methodological Answer:
- Negative Controls : Use structurally similar but inactive analogs (e.g., ’s 4l vs. 4g) .
- Competitive Binding : Add excess substrate (e.g., acetylcholine for enzyme assays) to reverse inhibition .
- Knockout Models : CRISPR-edited cell lines lacking the target enzyme .
Advanced: How to address discrepancies between in silico ADMET predictions and experimental data?
Methodological Answer:
- Model Refinement : Train machine learning models on high-quality experimental datasets (e.g., ChEMBL) .
- Solubility Testing : Compare predicted (SwissADME) vs. experimental (HPLC-UV) solubility in PBS .
- Permeability Assays : Use PAMPA (parallel artificial membrane permeability assay) to validate computational logP values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
